molecular formula C25H22N2O2 B2903327 (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide CAS No. 444173-30-2

(Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide

Cat. No. B2903327
CAS RN: 444173-30-2
M. Wt: 382.463
InChI Key: GRCYRJOWIFIGBP-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

(Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, which are often overactive in cancer. By inhibiting BTK, (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
(Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been well-tolerated and has shown a dose-dependent anti-tumor effect. (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has also been found to modulate the immune system, leading to an increase in the number and activity of T-cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is its selectivity for BTK, which reduces the risk of off-target effects. (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has also been shown to have a synergistic effect with other anti-cancer drugs, which may enhance its efficacy. However, (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is still in the early stages of clinical development, and its safety and efficacy in humans are not yet fully established.

Future Directions

There are several potential future directions for the development of (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide. One area of research is the identification of biomarkers that can predict response to (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide. Another direction is the investigation of (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide in combination with other anti-cancer drugs or immunotherapies. Additionally, the development of (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide analogs with improved pharmacokinetic properties may enhance its clinical utility.
Conclusion:
(Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is a promising small molecule inhibitor with anti-cancer properties. Its selectivity for BTK and immunomodulatory effects make it an attractive candidate for the treatment of various types of cancer. Further research is needed to fully establish its safety and efficacy in humans and to identify the optimal dosing and treatment regimens.

Synthesis Methods

The synthesis of (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide involves the reaction of (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enamide and 2,6-dimethylphenyl isocyanate in the presence of a base. The reaction is carried out under mild conditions and yields (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide in good purity.

Scientific Research Applications

(Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including B-cell malignancies, multiple myeloma, and solid tumors. (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has also been found to enhance the activity of other anti-cancer drugs, such as rituximab and bortezomib. In addition, (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been shown to have immunomodulatory effects, which may contribute to its anti-cancer activity.

properties

IUPAC Name

(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-18-7-6-8-19(2)24(18)27-25(28)22(16-26)15-20-11-13-23(14-12-20)29-17-21-9-4-3-5-10-21/h3-15H,17H2,1-2H3,(H,27,28)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCYRJOWIFIGBP-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(benzyloxy)phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide

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